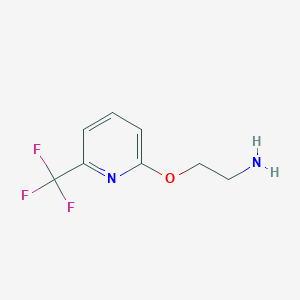

2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[6-(trifluoromethyl)pyridin-2-yl]oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O/c9-8(10,11)6-2-1-3-7(13-6)14-5-4-12/h1-3H,4-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSCHHVCCKWZJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)OCCN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways for 2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine, a valuable building block in medicinal and agrochemical research. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the aminoethoxy side chain provides a key site for further molecular elaboration, making this compound a significant intermediate in the development of novel therapeutic agents and active ingredients.[1] This document explores the primary synthetic strategies, delving into the mechanistic rationale behind the chosen methodologies and providing detailed experimental protocols.

Introduction: The Significance of a Fluorinated Pyridine Building Block

The unique electronic properties imparted by the trifluoromethyl group on the pyridine ring, coupled with the versatile functionality of the aminoethoxy chain, position this compound as a crucial intermediate in contemporary drug discovery and crop science.[1][2] The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity and biological activity of the parent molecule. This guide will focus on the most prevalent and practical synthetic routes to this important compound, providing the necessary detail for reproduction and adaptation in a research setting.

Part 1: Synthesis via Nucleophilic Aromatic Substitution

A robust and widely applicable method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halo-6-(trifluoromethyl)pyridine precursor. The strong electron-withdrawing effect of the trifluoromethyl group activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions.

Pathway 1.1: Direct Amination with a Protected Aminoethanol

This approach utilizes a protected form of 2-aminoethanol, most commonly N-(tert-butoxycarbonyl)-2-aminoethanol (Boc-ethanolamine), to prevent undesired side reactions involving the free amine. The Boc protecting group is favored due to its stability under basic conditions and its facile removal under acidic conditions.[1]

Logical Workflow for Pathway 1.1

Caption: Nucleophilic substitution followed by deprotection.

-

Materials: 2-Chloro-6-(trifluoromethyl)pyridine, N-Boc-2-aminoethanol, Sodium Hydride (60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-2-aminoethanol (1.1 equivalents) in anhydrous DMF dropwise.

-

Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Add a solution of 2-chloro-6-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the title compound.

-

-

Materials: tert-Butyl (2-((6-(trifluoromethyl)pyridin-2-yl)oxy)ethyl)carbamate, 4 M HCl in Dioxane, Diethyl ether.

-

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 equivalent) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

-

Add an excess of 4 M HCl in dioxane (typically 5-10 equivalents) and stir the mixture at room temperature.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. The reaction is usually complete within 1-2 hours.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound hydrochloride. The free base can be obtained by neutralization with a suitable base (e.g., aqueous sodium bicarbonate) and subsequent extraction.

-

Pathway 1.2: Azide Intermediate Route

An alternative strategy involves the introduction of an azide group, followed by its reduction to the primary amine. This two-step process can sometimes offer advantages in terms of reaction cleanliness and overall yield.

Logical Workflow for Pathway 1.2

Caption: Azide formation and subsequent reduction.

-

Materials: 2-Fluoro-6-(trifluoromethyl)pyridine, Sodium Azide, Dimethyl Sulfoxide (DMSO).

-

Procedure:

-

A mixture of 2-fluoro-6-(trifluoromethyl)pyridine (1.0 equivalent) and sodium azide (2.0 equivalents) in DMSO is heated to 80 °C.[3]

-

The reaction is maintained at this temperature for approximately 18 hours.[3]

-

After cooling to room temperature, the reaction mixture is poured into ice water.[3]

-

The aqueous mixture is extracted multiple times with pentane.[3]

-

The combined organic extracts are washed with a saturated sodium chloride solution and dried over magnesium sulfate.[3]

-

The solvent is carefully removed by evaporation to yield 2-azido-6-(trifluoromethyl)pyridine as a light yellow oil.[3]

-

-

Materials: 2-(2-Azidoethoxy)-6-(trifluoromethyl)pyridine (assuming prior synthesis from the corresponding halo-precursor and 2-azidoethanol), Palladium on Carbon (10%), Methanol, Hydrogen gas.

-

Procedure:

-

Dissolve 2-(2-azidoethoxy)-6-(trifluoromethyl)pyridine in methanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% palladium on carbon.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr shaker).

-

Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography or crystallization to yield this compound.

-

Part 2: Synthesis via Etherification of 6-(Trifluoromethyl)pyridin-2-ol

This synthetic route leverages the commercially available 6-(trifluoromethyl)pyridin-2-ol as the starting material. The key transformation is the formation of the ether linkage with a suitably protected 2-aminoethanol derivative.

Pathway 2.1: Williamson Ether Synthesis

The Williamson ether synthesis is a classical and reliable method for forming ethers. It involves the reaction of an alkoxide with an alkyl halide. In this context, the pyridin-2-ol is deprotonated to form the corresponding pyridin-2-oxide, which then acts as a nucleophile.

Logical Workflow for Pathway 2.1

Caption: Williamson ether synthesis followed by deprotection.

-

Materials: 6-(Trifluoromethyl)pyridin-2-ol, Sodium Hydride (60% dispersion in mineral oil), N-Boc-2-bromoethylamine, Anhydrous DMF.

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 6-(trifluoromethyl)pyridin-2-ol (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium salt.

-

Add a solution of N-Boc-2-bromoethylamine (1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress.

-

Upon completion, work up the reaction as described in Pathway 1.1 for the SNAr reaction.

-

Purify the crude product by column chromatography to yield the Boc-protected intermediate.

-

The subsequent deprotection step would follow the protocol outlined in Pathway 1.1.

Data Summary and Comparison of Pathways

| Pathway | Key Reaction | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |

| 1.1 | SNAr | 2-Chloro-6-(trifluoromethyl)pyridine, N-Boc-2-aminoethanol | Strong base (NaH) | Good to excellent | High yielding, reliable | Requires pre-synthesized halo-pyridine |

| 1.2 | SNAr & Azide Reduction | 2-Fluoro-6-(trifluoromethyl)pyridine, NaN3 | Reducing agent (H2, Pd/C) | Good | Can be a clean reaction | Involves potentially hazardous azide intermediate |

| 2.1 | Williamson Ether Synthesis | 6-(Trifluoromethyl)pyridin-2-ol, N-Boc-2-bromoethylamine | Strong base (NaH) | Moderate to good | Utilizes commercially available pyridin-2-ol | May require harsher conditions than SNAr |

Conclusion: A Versatile Intermediate within Reach

The synthesis of this compound is achievable through several well-established synthetic routes. The choice of pathway will often depend on the availability and cost of starting materials, as well as the desired scale of the synthesis. The nucleophilic aromatic substitution approach, particularly with a Boc-protected aminoethanol, generally offers a reliable and high-yielding route. The etherification of 6-(trifluoromethyl)pyridin-2-ol provides a viable alternative. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this important building block for their discovery programs.

References

- Smolecule. (2023, August 16). This compound.

-

PrepChem. (n.d.). Synthesis of 2-azido-6-(trifluoromethyl)pyridine. Retrieved from [Link]

- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from a relevant organic chemistry resource website.

- Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 2-Amino-4-(trifluoromethyl)pyridine: A Technical Guide.

-

National Center for Biotechnology Information. (n.d.). 2-Amino-6-(trifluoromethyl)pyridine. PubChem Compound Database. Retrieved from [Link]

-

Organic Syntheses. (2023, July 17). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from [Link]

-

Ito, Y., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 97-106. [Link]

- Jubilant Life Sciences Limited. (2015). Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. WO2015151116A2.

- Sigma-Aldrich. (n.d.). 2-Amino-6-(trifluoromethyl)pyridine.

- Royal Society of Chemistry. (2020). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry.

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

- Pittelkow, M., et al. (2002).

- Zeneca Limited. (2000). Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine. WO2000014068A1.

- ResearchGate. (2019, October 6). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.

-

National Center for Biotechnology Information. (n.d.). 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid. PubChem Compound Database. Retrieved from [Link]

-

MDPI. (2022, September 2). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Retrieved from [Link]

-

PubMed. (2001, October). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

- Google Patents. (2008). Process for the production of tert-butyl N-(2-bromoethyl)

- National Center for Biotechnology Information. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.

- ResearchGate. (2025, August 6). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).

- ResearchGate. (2025, August 5). Selective Reduction of the Azido Groups of 2,4,6-Triazidopyridines.

- Williamson Ether Synthesis. (n.d.).

- ChemScene. (n.d.). 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride. Retrieved from a relevant chemical supplier's product page.

- Google Patents. (n.d.). Amino-trifluoromethylpyridine compound and process for preparing the same. EP0228846A1.

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.). The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-. CN109988101A.

- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)

- Google Patents. (n.d.). Process for preparing 2-hydroxy-6-trifluoromethylpyridine. EP0966441B1.

-

Organic Syntheses. (2021, October 20). Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of 2 and [(4-CF3-pyridine)2IPh](O. Retrieved from [Link]

- JR MediChem LLC. (n.d.). 2-Amino-6-(trifluoromethyl)pyridine. Retrieved from a relevant chemical supplier's product page.

-

PubChem. (n.d.). 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and agrochemical research.[1] Its structure, which incorporates a trifluoromethyl group and an aminoethoxy side chain on a pyridine scaffold, confers a unique combination of physicochemical properties that are highly desirable in the design of bioactive molecules. The trifluoromethyl moiety is well-known to enhance metabolic stability, lipophilicity, and binding affinity of compounds, while the primary amine of the aminoethoxy group provides a versatile handle for further chemical modifications.[2]

This technical guide provides a comprehensive overview of this compound, including its chemical identity, a detailed synthesis protocol, and a discussion of its current and potential applications in drug discovery and beyond.

Chemical Identity and Structure

-

Chemical Name: this compound

-

CAS Number: 1248473-84-8[3]

-

Molecular Formula: C₈H₉F₃N₂O[3]

-

Molecular Weight: 206.17 g/mol [3]

-

Structure:

Synthesis of this compound

The most common and direct route for the synthesis of this compound is via a nucleophilic substitution reaction, specifically the alkylation of 6-(trifluoromethyl)pyridin-2-ol with a protected 2-aminoethanol derivative, followed by deprotection.[1] This method is favored for its efficiency and the ready availability of the starting materials.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of the Protected Intermediate

-

To a solution of 6-(trifluoromethyl)pyridin-2-ol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding alkoxide.

-

Add a protected 2-aminoethyl halide, for example, N-(2-bromoethyl)phthalimide (1.1 eq), to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected intermediate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection to Yield the Final Product

-

Dissolve the purified protected intermediate (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and tetrahydrofuran (THF).

-

Add hydrazine monohydrate (2.0-5.0 eq) to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Treat the residue with an aqueous solution of sodium hydroxide to dissolve the phthalhydrazide byproduct.

-

Extract the desired product with dichloromethane or another suitable organic solvent.

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to afford this compound.

Physicochemical Properties and Spectroscopic Data

The trifluoromethyl group significantly influences the electronic properties of the pyridine ring, making it more electron-deficient. This, in turn, affects the reactivity and spectroscopic characteristics of the molecule.

Table 1: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Chemical Shifts/Signals |

| ¹H NMR | Aromatic protons on the pyridine ring are expected in the downfield region (δ 7.0-8.5 ppm). The methylene protons of the ethoxy chain would appear as two distinct triplets, and the amine protons as a broad singlet. |

| ¹³C NMR | The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. Aromatic carbons will be in the δ 110-160 ppm range. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is expected. |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 206.17. |

Note: Actual spectroscopic data should be obtained and interpreted for full characterization.

Applications in Drug Discovery and Agrochemicals

The unique structural motifs of this compound make it a valuable building block in the synthesis of novel compounds with potential biological activity.

-

Pharmaceuticals: The trifluoromethylpyridine core is present in a number of approved drugs and clinical candidates.[4][5] The introduction of the aminoethoxy side chain provides a point of attachment for various pharmacophores, enabling the exploration of new chemical space in drug discovery programs targeting a wide range of diseases. The trifluoromethyl group can improve metabolic stability and cell permeability of drug candidates.[2][6]

-

Agrochemicals: Trifluoromethylpyridine derivatives are widely used in the agrochemical industry as herbicides, insecticides, and fungicides.[4][5] The specific toxico-pharmacological properties conferred by the trifluoromethyl group can be harnessed to develop potent and selective crop protection agents. For instance, some trifluoromethylpyridine-containing compounds act as insect growth regulators.[4]

Safety and Handling

No specific toxicity data for this compound is readily available. However, based on the safety data for structurally related compounds such as 2-fluoro-6-(trifluoromethyl)pyridine and 2-amino-6-(trifluoromethyl)pyridine, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis is achievable through straightforward chemical transformations, and its unique structural features provide a solid foundation for the design of novel bioactive molecules. As research in these fields continues to advance, the demand for such specialized building blocks is expected to grow.

References

-

ResearchGate. (n.d.). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Organic Syntheses. (2023, July 17). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from [Link]

- Google Patents. (n.d.). WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.

-

Organic Syntheses. (2021, October 20). Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of 2 and [(4-CF3-pyridine)2IPh](O. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

-

ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

- 1. Buy this compound | 1248473-84-8 [smolecule.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the novel organic compound, "2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine." As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The synthesis of this data is based on established principles of spectroscopy and analysis of structurally analogous compounds. Detailed methodologies for data acquisition and interpretation are provided to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Introduction

"this compound" is a substituted pyridine derivative featuring an aminoethoxy group at the 2-position and a trifluoromethyl group at the 6-position. The unique combination of a flexible, hydrogen-bonding aminoethoxy side chain and a strongly electron-withdrawing trifluoromethyl group imparts distinct electronic and conformational properties to the molecule, making it a compelling candidate for investigation in various therapeutic areas. Accurate and unambiguous structural elucidation is the cornerstone of any chemical research and development program. This guide is designed to provide a detailed spectroscopic roadmap for the characterization of this specific molecule.

Molecular Structure and Predicted Spectroscopic Overview

The structural formula of "this compound" is presented below:

-

Molecular Formula: C₈H₉F₃N₂O

-

Molecular Weight: 206.17 g/mol

This guide will now delve into the predicted spectroscopic data for this molecule, explaining the rationale behind the expected signals and patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the aminoethoxy side chain.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 (Pyridine) | 6.8 - 7.2 | Doublet (d) | 7 - 9 |

| H-4 (Pyridine) | 7.6 - 8.0 | Triplet (t) | 7 - 9 |

| H-5 (Pyridine) | 6.9 - 7.3 | Doublet (d) | 7 - 9 |

| -OCH₂- | 4.3 - 4.6 | Triplet (t) | 5 - 7 |

| -CH₂NH₂ | 3.0 - 3.3 | Triplet (t) | 5 - 7 |

| -NH₂ | 1.5 - 2.5 | Broad Singlet (br s) | - |

Rationale and Interpretation:

-

Pyridine Ring Protons: The pyridine ring protons (H-3, H-4, and H-5) will appear in the aromatic region (δ 6.5-8.5 ppm). The electron-donating aminoethoxy group at the 2-position will shield the ortho (H-3) and para (H-5) protons, shifting them upfield relative to unsubstituted pyridine. Conversely, the strongly electron-withdrawing trifluoromethyl group at the 6-position will deshield the adjacent H-5 proton, leading to a downfield shift. The central H-4 proton will appear as a triplet due to coupling with both H-3 and H-5.

-

Aminoethoxy Side Chain Protons: The methylene protons adjacent to the ether oxygen (-OCH₂-) are expected to be deshielded and appear at a lower field (δ 4.3-4.6 ppm) compared to the methylene protons adjacent to the amino group (-CH₂NH₂), which are predicted to resonate at δ 3.0-3.3 ppm. Both sets of methylene protons will likely appear as triplets due to coupling with each other.

-

Amino Protons: The protons of the primary amine (-NH₂) will typically appear as a broad singlet. The chemical shift of this signal is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 160 - 165 |

| C-3 (Pyridine) | 110 - 115 |

| C-4 (Pyridine) | 138 - 142 |

| C-5 (Pyridine) | 108 - 112 |

| C-6 (Pyridine) | 145 - 150 (quartet, J(C-F) ≈ 35 Hz) |

| -CF₃ | 120 - 125 (quartet, J(C-F) ≈ 270 Hz) |

| -OCH₂- | 65 - 70 |

| -CH₂NH₂ | 40 - 45 |

Rationale and Interpretation:

-

Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are influenced by the substituents. C-2 and C-6, being directly attached to heteroatoms (O and the CF₃ group), will be significantly downfield. The carbon bearing the trifluoromethyl group (C-6) will appear as a quartet due to coupling with the three fluorine atoms.

-

Trifluoromethyl Carbon: The carbon of the -CF₃ group will also be a quartet with a large one-bond C-F coupling constant.

-

Aminoethoxy Side Chain Carbons: The aliphatic carbons of the side chain will appear in the upfield region of the spectrum.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a simple yet informative experiment for fluorinated compounds.

Table 3: Predicted ¹⁹F NMR Chemical Shift

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₃ | -60 to -70 | Singlet (s) |

Rationale and Interpretation:

The three fluorine atoms of the trifluoromethyl group are chemically equivalent and are not expected to couple with any nearby protons. Therefore, a single, sharp signal is predicted in the typical chemical shift range for a -CF₃ group attached to an aromatic ring.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural verification.

Caption: A typical workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, two bands |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N, C=C Stretch (pyridine ring) | 1550 - 1650 | Strong |

| N-H Bend (amine) | 1580 - 1650 | Medium |

| C-F Stretch | 1100 - 1300 | Strong, multiple bands |

| C-O Stretch (aryl-alkyl ether) | 1200 - 1275 (asymmetric) and 1020-1075 (symmetric) | Strong |

Rationale and Interpretation:

-

N-H Stretching: The primary amine will show two characteristic stretching bands in the 3300-3500 cm⁻¹ region.

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed in their respective typical regions.

-

Pyridine Ring Vibrations: The C=N and C=C stretching vibrations of the pyridine ring will give rise to strong absorptions in the 1550-1650 cm⁻¹ region.

-

C-F Stretching: The C-F bonds of the trifluoromethyl group will produce very strong and characteristic absorption bands in the fingerprint region (1100-1300 cm⁻¹).

-

C-O Stretching: The aryl-alkyl ether linkage is expected to show two strong C-O stretching bands, an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.[1][2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺•): A peak corresponding to the molecular weight of the compound (m/z = 206) is expected. The intensity of this peak may be moderate to low due to the potential for facile fragmentation.

-

Key Fragmentation Pathways:

-

Loss of the aminoethyl group: Cleavage of the ether bond can lead to the loss of the •CH₂CH₂NH₂ radical, resulting in a fragment at m/z = 163.

-

Alpha-cleavage of the amine: Fragmentation adjacent to the nitrogen atom of the amino group can result in the loss of a •CH₂NH₂ radical, leading to a fragment at m/z = 176.

-

Fragmentation of the pyridine ring: The pyridine ring itself can undergo characteristic fragmentation, although the specific pathways will be influenced by the substituents.[4][5][6]

-

Experimental Protocol for MS Data Acquisition:

Caption: A generalized workflow for acquiring mass spectrometry data.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of "this compound." The presented NMR, IR, and MS data, along with the rationale for their interpretation, serve as a foundational reference for researchers working with this compound. The experimental protocols outlined herein represent standard methodologies that can be adapted to specific laboratory instrumentation and requirements. It is our hope that this guide will facilitate the efficient and accurate characterization of this promising molecule and its analogues.

References

-

Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Link]

-

OpenStax. (2023). 18.8 Spectroscopy of Ethers - Organic Chemistry. [Link]

-

Chemistry LibreTexts. (n.d.). Ether Infrared spectra. [Link]

-

ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Mass spectral study of pyridine derivative. [Link]

-

RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]

Sources

- 1. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 2. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

A Technical Guide to 2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine: A Versatile Building Block in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The trifluoromethyl group (–CF3), in particular, is a highly sought-after moiety due to its profound impact on a molecule's physicochemical and pharmacokinetic properties. When appended to a pyridine ring, a ubiquitous heterocycle in bioactive compounds, the resulting trifluoromethylpyridine core offers a unique combination of metabolic stability, enhanced lipophilicity, and altered electronic characteristics that can significantly improve a drug candidate's performance.[1] This guide provides an in-depth technical overview of 2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine , a versatile building block that leverages these desirable attributes while introducing a key functional handle for further chemical elaboration.

This compound, identified by its CAS number 1248473-84-8, features a 6-(trifluoromethyl)pyridine core functionalized at the 2-position with a 2-aminoethoxy side chain.[1][2][3] This specific arrangement is of significant interest to medicinal chemists and drug development professionals. The trifluoromethyl group acts as a powerful electron-withdrawing group, influencing the pKa of the pyridine nitrogen and modulating the molecule's overall electronic profile.[1] Concurrently, the aminoethoxy side chain provides a primary amine, a crucial functional group for forming a wide array of chemical bonds, and introduces a degree of conformational flexibility.[1] This unique combination of a metabolically robust, lipophilic core and a versatile reactive handle makes this compound an invaluable intermediate for the synthesis of complex molecular architectures targeting a diverse range of biological targets. This guide will delve into its commercial availability, synthesis, chemical properties, and its strategic application in the development of novel therapeutics.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective utilization in a research and development setting.

| Property | Value |

| CAS Number | 1248473-84-8[1][2][3] |

| Molecular Formula | C₈H₉F₃N₂O[1][2][3] |

| Molecular Weight | 206.16 g/mol [1][2] |

| IUPAC Name | 2-[6-(trifluoromethyl)pyridin-2-yl]oxyethanamine[1] |

| Estimated Melting Point | 45-55 °C[1] |

| Appearance | Typically supplied as a solid or oil. |

| Solubility | Expected to be soluble in a range of organic solvents. |

Commercial Availability

This compound is available from a variety of chemical suppliers, primarily for research and development purposes. The typical purity offered is ≥95%, and it is commonly supplied as a solid or an oil.

| Supplier | Typical Purity | Product Form |

| Smolecule | In Stock | Solid/Oil |

| BLDpharm | Inquire for details | Solid/Oil |

| Chem-Space | Inquire for details | Solid/Oil |

| ChemSrc | ≥98% | Solid/Oil |

| Biosynth | Inquire for details | Solid/Oil |

This list is not exhaustive, and availability and specifications should be confirmed with the respective suppliers.

Synthesis and Chemical Reactivity

The primary route for the synthesis of this compound is through the direct alkylation of 6-(trifluoromethyl)pyridin-2-ol.[1] This method involves the deprotonation of the pyridinol to form a pyridinolate salt, which then acts as a nucleophile to displace a leaving group on a suitable 2-aminoethyl synthon.

A detailed experimental protocol for a representative synthesis is provided below. This protocol is based on well-established Williamson ether synthesis principles and is adapted for the specific reactants.

Experimental Protocol: Synthesis of this compound

Materials:

-

6-(trifluoromethyl)pyridin-2-ol

-

2-(Boc-amino)ethyl bromide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Step 1: N-Boc Protected Intermediate Synthesis

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-(trifluoromethyl)pyridin-2-ol (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Add a solution of 2-(Boc-amino)ethyl bromide (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the N-Boc protected intermediate.

-

-

Step 2: Boc Deprotection

-

Dissolve the purified N-Boc protected intermediate (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (5.0 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Re-dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Chemical Reactivity

The chemical reactivity of this compound is dictated by its key functional groups: the primary amine and the trifluoromethyl-substituted pyridine ring.

-

N-Acylation and N-Alkylation: The primary amine is readily acylated with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) to form amides. It can also be alkylated with alkyl halides.

-

Condensation Reactions: The amino group can undergo condensation reactions with aldehydes and ketones to form imines, which can be further reduced to secondary amines.[1]

-

Oxidation: The aminoethoxy side chain can be susceptible to oxidation under strong oxidizing conditions.[1]

-

Pyridine Ring Reactivity: The pyridine ring is electron-deficient due to the nitrogen heteroatom and the powerful electron-withdrawing effect of the trifluoromethyl group. This generally deactivates the ring towards electrophilic aromatic substitution. However, the 2-alkoxy group can act as an activating group, potentially directing substitution to the 3- or 5-positions. The electron-deficient nature of the ring also makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl group, should a suitable leaving group be present.

Applications in Drug Discovery and Development

The trifluoromethylpyridine scaffold is a privileged motif in modern medicinal chemistry, with numerous approved drugs and clinical candidates incorporating this core structure.[1] The inclusion of the trifluoromethyl group is a strategic decision to enhance a molecule's drug-like properties.

Key Advantages of the Trifluoromethyl Group:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.

-

Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1]

-

Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of nearby basic centers, which can be fine-tuned to optimize interactions with biological targets.

-

Enhanced Binding Affinity: The trifluoromethyl group can engage in favorable interactions with protein targets, including dipole-dipole and van der Waals interactions, potentially increasing binding affinity.

The 2-(2-aminoethoxy) side chain provides a critical point of attachment for building out more complex molecular architectures. This "linker" region can be used to connect the trifluoromethylpyridine core to other pharmacophoric elements, allowing for the exploration of structure-activity relationships (SAR). The primary amine allows for the introduction of a wide variety of functional groups, enabling the synthesis of large and diverse chemical libraries for high-throughput screening.

A common application of this type of building block is in the synthesis of kinase inhibitors . The pyridine ring can act as a hinge-binding motif, while the amino group can be functionalized to interact with other regions of the ATP-binding pocket or to attach solubilizing groups.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Always consult the supplier-provided safety data sheet before handling this chemical and follow good laboratory practices.

Visualization of a Key Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of this compound from 6-(trifluoromethyl)pyridin-2-ol.

Conclusion

This compound represents a valuable and versatile building block for researchers, scientists, and drug development professionals. Its unique molecular architecture, which combines the beneficial properties of the trifluoromethylpyridine core with a reactive aminoethoxy side chain, makes it an ideal starting material for the synthesis of novel bioactive compounds. A thorough understanding of its commercial availability, synthesis, reactivity, and potential applications, as outlined in this guide, will empower researchers to effectively leverage this compound in their quest for the next generation of therapeutics and agrochemicals.

References

-

Abdel-Aziz, A. A.-M., El-Subbagh, H. I., & Kunieda, T. (2005). Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation. Bioorganic & Medicinal Chemistry, 13(16), 4929–4935. [Link]

-

Chemsrc. (2025, November 9). CAS#:1248473-84-8 | this compound. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine: Synthesis, Properties, and Application as a Strategic Pharmaceutical Intermediate

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of fluorinated moieties into heterocyclic scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (-CF3) is particularly valued for its ability to enhance critical drug-like properties, including metabolic stability, lipophilicity, and target binding affinity.[1][2][3] This guide provides an in-depth technical overview of 2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine, a versatile chemical intermediate that combines the beneficial attributes of the trifluoromethylpyridine (TFMP) core with a flexible and reactive aminoethoxy side chain. We will explore its physicochemical properties, detail a robust synthetic pathway with mechanistic rationale, and discuss its application as a strategic building block for the synthesis of complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the pharmaceutical and agrochemical industries.

The Strategic Value of the this compound Scaffold

The utility of this compound as a chemical intermediate stems from the synergistic combination of its three key structural features:

-

The Pyridine Ring: A foundational heterocyclic motif in medicinal chemistry, the pyridine ring is a bioisostere of a phenyl ring but with distinct electronic properties and the ability to act as a hydrogen bond acceptor, often improving solubility and pharmacokinetic profiles.[4][5]

-

The Trifluoromethyl (-CF3) Group: Attached to the pyridine core, this strongly electron-withdrawing group significantly modulates the electronic character of the ring. This substitution enhances lipophilicity, which can improve membrane permeability, and often blocks sites of metabolism, thereby increasing the in-vivo half-life of a drug candidate.[3][6][7] Furthermore, the -CF3 group activates the pyridine ring for certain chemical transformations.

-

The Aminoethoxy Linker: This side chain provides a crucial point of attachment for further molecular elaboration. The primary amine is a versatile functional handle, while the ethoxy spacer introduces conformational flexibility, allowing the terminal amine to orient itself optimally for interaction with biological targets or for subsequent chemical reactions.[8]

This unique combination of a metabolically robust, electron-deficient aromatic core and a flexible, reactive side chain makes this compound a highly sought-after building block for constructing complex pharmaceutical candidates, particularly in areas like kinase inhibitor development.[1][9]

Physicochemical Properties and Characterization

A clear understanding of the physical and chemical properties of an intermediate is critical for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1248473-84-8 | [10][11] |

| Molecular Formula | C₈H₉F₃N₂O | [8][10] |

| Molecular Weight | 206.17 g/mol | [10] |

| Appearance | Estimated to be a solid at room temperature | |

| Melting Point | Estimated range: 45-55 °C | [8] |

| Topological Polar Surface Area | 48.1 Ų | [10] |

| XLogP3-AA | 1.1 | [10] |

Characterization would typically involve ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm the structure and purity. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring and the two methylene groups of the aminoethoxy chain. The ¹⁹F NMR would show a singlet corresponding to the -CF₃ group.

Synthesis and Mechanistic Rationale

The most efficient and industrially scalable synthesis of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. The key to this process is the electronic nature of the starting material, 2-chloro-6-(trifluoromethyl)pyridine, which serves as a critical intermediate for a wide range of agrochemicals and pharmaceuticals.[6][12]

The synthesis is best approached as a two-step process involving the SNAr reaction with a protected form of 2-aminoethanol, followed by deprotection to unmask the primary amine. This strategy prevents undesired side reactions, such as N-arylation of the amine.

Caption: General workflow for the synthesis of the target intermediate.

-

Activation of the Substrate: The synthesis relies on the high electrophilicity of the C2 position of the pyridine ring. This is a direct consequence of the powerful electron-withdrawing inductive effects of both the ring nitrogen and the C6-trifluoromethyl group. These groups polarize the C-Cl bond and stabilize the negatively charged intermediate formed during the nucleophilic attack.

-

Nucleophile Generation and Attack: The reaction is initiated by deprotonating the hydroxyl group of N-Boc-2-aminoethanol with a strong, non-nucleophilic base like sodium hydride (NaH). This generates a potent alkoxide nucleophile. The choice of base is critical; weaker bases like carbonates may lead to slower reaction times. The resulting alkoxide attacks the electron-deficient C2 position of the pyridine ring.

-

Formation of the Meisenheimer Complex: The nucleophilic attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing trifluoromethyl group and the pyridine nitrogen.

-

Rearomatization: The final step of the SNAr mechanism is the expulsion of the chloride leaving group, which collapses the Meisenheimer complex and restores the aromaticity of the pyridine ring, yielding the protected product.

Caption: Simplified mechanism of the Nucleophilic Aromatic Substitution (SNAr).

-

Deprotection: The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid). This step is typically clean and high-yielding, liberating the primary amine and completing the synthesis.

Detailed Experimental Protocol

This protocol is a representative methodology based on standard organic chemistry principles and should be adapted and optimized based on laboratory-specific conditions.

Step 1: Synthesis of tert-butyl (2-((6-(trifluoromethyl)pyridin-2-yl)oxy)ethyl)carbamate

-

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF, 10 volumes relative to the limiting reagent).

-

Add N-Boc-2-aminoethanol (1.2 equivalents). Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equivalents) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting slurry at 0 °C for 30 minutes until hydrogen evolution ceases.

-

Add a solution of 2-chloro-6-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous DMF (2 volumes) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the protected intermediate as a pure solid or oil.

Step 2: Synthesis of this compound

-

Dissolve the purified Boc-protected intermediate (1.0 equivalent) in dichloromethane (DCM, 5 volumes).

-

Add trifluoroacetic acid (TFA, 10 equivalents) dropwise at 0 °C.

-

Remove the ice bath and stir the solution at room temperature for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in DCM and neutralize by slowly adding saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is ~8-9.

-

Separate the layers and extract the aqueous phase with DCM (3 x 5 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, this compound. Further purification by chromatography or crystallization may be performed if necessary.

Applications in Medicinal Chemistry: A Versatile Functional Handle

The primary value of this compound lies in the reactivity of its terminal primary amine. This nucleophilic group serves as a versatile handle for a variety of coupling reactions to build more complex molecular architectures.

Caption: Key downstream synthetic transformations of the title compound.

These transformations are fundamental in modern drug discovery:

-

Amide Coupling: Reaction with carboxylic acids or acyl chlorides is one of the most common methods for linking molecular fragments.

-

Sulfonamide Formation: Coupling with sulfonyl chlorides yields sulfonamides, a common pharmacophore found in many approved drugs.

-

Urea/Thiourea Formation: Reactions with isocyanates or isothiocyanates provide access to (thio)ureas, which are excellent hydrogen bond donors and acceptors.

-

Reductive Amination: Reaction with aldehydes or ketones followed by reduction provides access to secondary amines, enabling the exploration of new chemical space.

While not a direct precursor, the chemical logic of using this intermediate is exemplified in the synthesis of multi-targeted tyrosine kinase inhibitors like Pazopanib, which involves coupling amine-functionalized heterocyclic intermediates with other complex fragments.[13][14][15] The title compound provides chemists with a strategically valuable building block to pursue similar targets with enhanced pharmacokinetic properties conferred by the trifluoromethyl group.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its synthesis is robust and scalable, relying on well-understood SNAr chemistry. The final product combines a metabolically stable, electron-deficient pyridine core with a versatile aminoethoxy linker, offering a powerful platform for the rapid generation of diverse compound libraries. By leveraging the unique properties of the trifluoromethyl group, researchers using this intermediate are well-positioned to develop next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

References

- This compound - Smolecule. (2023, August 16). Smolecule.

- This compound 1248473-84-8 wiki - Guidechem. Guidechem.

- 2-Chloro-6-(trifluoromethyl)pyridine: A Key Intermediate for Agrochemicals and Pharmaceuticals. Acme Organics.

- CAS#:1248473-84-8 | this compound. ECHEMI.

- How to prepare and use 2-Chloro-6-(trifluoromethyl)pyridine efficiently? - FAQ - Guidechem. Guidechem.

- Six-step synthesis of the hydrochloride of pazopanib 9 starting

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- Application Notes and Protocols for 2-Amino-4-(trifluoromethyl)

- Pazopanib Synthetic Routes - MedKoo Biosciences. MedKoo.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug | Open Access Journals.

- The Role of Trifluoromethylated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. PubMed Central.

- The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs. Sarchem Labs.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. Page loading... [guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. Buy this compound | 1248473-84-8 [smolecule.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. CAS#:1248473-84-8 | this compound | Chemsrc [m.chemsrc.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. medkoo.com [medkoo.com]

- 15. rroij.com [rroij.com]

The Trifluoromethylpyridine Scaffold: A Keystone in Modern Agrochemical and Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into the pyridine ring has given rise to a versatile class of molecules—trifluoromethylpyridine (TFMP) derivatives—with profound implications for both agriculture and medicine. The unique physicochemical properties conferred by the CF3 group, including its strong electron-withdrawing nature, high lipophilicity, and enhanced metabolic stability, have established TFMP derivatives as a cornerstone in the development of next-generation agrochemicals and pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the diverse biological activities of trifluoromethylpyridine derivatives, delving into their mechanisms of action and offering detailed, field-proven protocols for their biological evaluation.

The Physicochemical Advantage of the Trifluoromethyl Group

The trifluoromethyl group is a powerful bioisostere, often used to replace traditional functional groups to enhance a molecule's druglike properties.[3][4][5] Unlike a single fluorine atom, the CF3 group acts as a strong electron-withdrawing group, significantly altering the electronic properties of the pyridine ring.[6] This electronic modulation can enhance binding affinity to target proteins and influence the pKa of the molecule, which is critical for its pharmacokinetic profile.[2][7]

Furthermore, the lipophilicity of the CF3 group often improves a compound's ability to cross biological membranes, leading to better absorption and bioavailability.[2] Crucially, the carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation. This enhanced metabolic stability translates to a longer half-life and sustained biological activity.[2]

Biological Activities in Agrochemicals

Trifluoromethylpyridine derivatives have demonstrated remarkable success in crop protection, with numerous commercialized herbicides, insecticides, and fungicides featuring this key structural motif.[6][8][9]

Herbicidal Activity

A significant number of TFMP-based herbicides function by inhibiting crucial plant enzymes. Two prominent examples are Acetyl-CoA Carboxylase (ACCase) inhibitors and Acetolactate Synthase (ALS) inhibitors.

-

ACCase Inhibitors: Herbicides like Fluazifop-butyl were among the first TFMP derivatives to be commercialized.[6][10] They target ACCase, a critical enzyme in the biosynthesis of fatty acids in grasses.[6][11] Inhibition of this enzyme leads to the cessation of lipid production, ultimately causing the death of susceptible grass weeds.[4] The inclusion of the TFMP moiety was found to significantly improve the translocation and herbicidal activity of these compounds compared to their benzene analogues.[6]

-

ALS Inhibitors: Pyroxsulam is an example of an ALS-inhibiting herbicide containing a trifluoromethylpyridine substructure.[6][8] ALS is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). By inhibiting this enzyme, these herbicides starve the plant of essential amino acids, leading to growth cessation and death.

This protocol outlines a method for assessing the inhibitory effect of trifluoromethylpyridine derivatives on the germination and early growth of a model grass weed, such as sterile wild oat (Avena sterilis).[3][12]

Materials:

-

Test compound (TFMP derivative)

-

Susceptible (S) and resistant (R) seeds of the target weed

-

Agar

-

Petri dishes (90 mm)

-

Growth incubator

-

Solvent for dissolving the test compound (e.g., acetone or DMSO)

Procedure:

-

Preparation of Herbicide-Containing Media:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare a series of dilutions of the stock solution to achieve the desired final concentrations in the agar medium.

-

Prepare an agar medium (e.g., 14 g/L) and autoclave.

-

Cool the agar to approximately 45-50°C and add the appropriate volume of the test compound dilution to achieve the final test concentrations. Also, prepare a control medium with the solvent alone.

-

Pour approximately 20 mL of the agar medium into each sterile Petri dish and allow it to solidify.

-

-

Seed Plating:

-

Place a set number of seeds (e.g., 5-10) of both susceptible and resistant biotypes onto the surface of the solidified agar in each Petri dish.

-

-

Incubation:

-

Data Collection and Analysis:

-

After the incubation period, measure the radicle and hypocotyl length of the germinated seedlings.

-

Calculate the percentage of seed germination for each concentration.

-

Plot dose-response curves for both susceptible and resistant populations to determine the concentration required for 50% inhibition of growth (GR50).

-

Causality of Experimental Choices:

-

Agar Medium: Provides a solid support for seed germination and allows for uniform distribution of the herbicide.

-

Susceptible vs. Resistant Seeds: Comparing the effects on both biotypes is crucial for determining the efficacy of the herbicide and understanding potential resistance mechanisms.

-

Controlled Environment: Consistent temperature and light conditions are essential for reproducible germination and growth.

-

Dose-Response Curve: This is a fundamental tool in toxicology and pharmacology to quantify the relationship between the concentration of a substance and its effect on a biological system.

Insecticidal Activity

Trifluoromethylpyridine derivatives have been developed into potent insecticides. For instance, Chlorfluazuron, a benzoylurea-type insect growth regulator, contains a TFMP moiety and exhibits excellent activity against lepidopteran pests by inhibiting chitin biosynthesis.[6] Another example is Flonicamid, a novel insecticide effective against aphids.[6] The trifluoromethyl group in these molecules often enhances their lipophilicity, leading to improved penetration of the insect cuticle and increased efficacy.

Biological Activities in Pharmaceuticals

The advantageous physicochemical properties of the trifluoromethylpyridine scaffold have made it a privileged structure in medicinal chemistry, leading to the development of drugs and clinical candidates for a range of diseases.[2][13]

Anticancer Activity

Numerous trifluoromethylpyridine and trifluoromethylpyrimidine derivatives have been investigated for their potential as anticancer agents.[14][15][16][17][18] These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival.

-

Kinase Inhibition: A significant number of TFMP derivatives have been designed as kinase inhibitors.[19][20] For example, derivatives of 5-trifluoromethyl-2-aminopyrimidine have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), which are important targets in acute myeloid leukemia.[21] The trifluoromethyl group can enhance binding affinity to the ATP-binding pocket of kinases.[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][9][13][14]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well microtiter plates

-

Test compound (TFMP derivative) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cancer cells from culture flasks and perform a cell count.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours.[6]

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[6]

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[6]

-

Causality of Experimental Choices:

-

Choice of Cell Lines: Using a panel of cancer cell lines from different tissue origins provides a broader understanding of the compound's spectrum of activity.

-

MTT Reagent: The reduction of MTT to formazan by mitochondrial dehydrogenases is an indicator of metabolically active, and therefore viable, cells.

-

DMSO for Solubilization: DMSO is a highly effective solvent for the water-insoluble formazan crystals, allowing for accurate spectrophotometric quantification.

-

IC50 Value: This is a standard and widely accepted measure of a compound's potency in inhibiting a biological process.

Antiviral Activity

Trifluoromethylpyridine derivatives have also shown promise as antiviral agents.[13] For example, some TFMP derivatives have demonstrated significant activity against the Tobacco Mosaic Virus (TMV), a widespread plant virus that causes significant economic losses.[22]

This protocol describes a method to evaluate the protective, curative, and inactivation effects of TFMP derivatives against TMV in a host plant.[17][22]

Materials:

-

Host plants (e.g., Nicotiana tabacum)

-

TMV inoculum

-

Test compound (TFMP derivative) solution

-

Control solution (e.g., water or a buffer)

-

Ningnanmycin (commercial antiviral agent) as a positive control

Procedure:

-

Protective Effect Assay:

-

Spray the leaves of healthy host plants with the test compound solution.

-

After 24 hours, inoculate the treated leaves with TMV.

-

Observe the plants for the development of local lesions over 3-4 days.

-

-

Curative Effect Assay:

-

Inoculate the leaves of healthy host plants with TMV.

-

After 24 hours, spray the inoculated leaves with the test compound solution.

-

Observe the plants for the development of local lesions.

-

-

Inactivation Effect Assay:

-

Mix the TMV inoculum with the test compound solution and let it stand for 30 minutes.

-

Inoculate the leaves of healthy host plants with this mixture.

-

Observe the plants for the development of local lesions.

-

-

Data Analysis:

-

For all assays, count the number of local lesions on the leaves.

-

Calculate the percentage of inhibition for each treatment compared to the control group using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the average number of lesions in the control group and T is the average number of lesions in the treated group.

-

Causality of Experimental Choices:

-

Host Plant: Nicotiana tabacum is a common and susceptible host for TMV, making it a suitable model for studying antiviral activity.

-

Local Lesion Assay: The formation of localized necrotic lesions is a quantifiable measure of viral infection and replication.

-

Different Assay Types (Protective, Curative, Inactivation): These different experimental setups allow for the elucidation of the compound's mode of action – whether it prevents infection, treats an existing infection, or directly inactivates the virus.

Antibacterial Activity

Derivatives of trifluoromethylpyridine have been synthesized and evaluated for their antibacterial properties. The incorporation of the TFMP moiety can enhance the antibacterial potency of known pharmacophores.

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[1][10][15]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Test compound (TFMP derivative) dissolved in a suitable solvent

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Compound Dilutions:

-

Perform serial twofold dilutions of the test compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

-

Inoculum Preparation and Addition:

-

Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

-

Controls:

-

Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[1]

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.[1]

-

Causality of Experimental Choices:

-

Mueller-Hinton Broth: This is a standardized medium for antimicrobial susceptibility testing, as its composition has minimal interference with the activity of most antibiotics.

-

0.5 McFarland Standard: Standardizing the inoculum density is critical for the reproducibility and accuracy of the MIC results.

-

Serial Twofold Dilutions: This method allows for the precise determination of the minimum concentration required to inhibit growth.

Data Presentation and Visualization

For clarity and ease of comparison, quantitative data should be summarized in structured tables. Visual representations of workflows and pathways can significantly enhance understanding.

Table 1: Example Data for Anticancer Activity of a TFMP Derivative

| Cell Line | IC50 (µM) of TFMP-X | IC50 (µM) of Doxorubicin (Positive Control) |

| MCF-7 | 5.2 ± 0.6 | 0.9 ± 0.1 |

| PC-3 | 8.9 ± 1.1 | 1.5 ± 0.2 |

| A549 | 12.4 ± 1.5 | 2.1 ± 0.3 |

Diagrams

Visualizing experimental workflows and signaling pathways is crucial for conveying complex information concisely.

Caption: Workflow for the in vitro anticancer MTT assay.

Caption: Inhibition of a kinase signaling pathway by a TFMP derivative.

Conclusion

Trifluoromethylpyridine derivatives represent a highly successful and versatile class of compounds with broad biological activities. Their unique physicochemical properties, imparted by the trifluoromethyl group, have enabled the development of effective solutions in both crop protection and human health. The robust experimental protocols detailed in this guide provide a framework for the continued exploration and optimization of this important chemical scaffold. As our understanding of molecular targets and disease pathways deepens, the rational design of novel trifluoromethylpyridine derivatives promises to yield the next generation of innovative agrochemicals and pharmaceuticals.

References